

Comparative Guide to Computational Modeling of 1-(1-Propynyl)cyclohexanol Reactions

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Compound of Interest

Compound Name:	1-(1-Propynyl)cyclohexanol
CAS No.:	697-37-0
Cat. No.:	B1581691

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Introduction: The Challenge of Predicting Propargyl Alcohol Reactivity

1-(1-Propynyl)cyclohexanol is a tertiary propargylic alcohol, a class of compounds known for its rich and often competitive reactivity, particularly under acidic conditions. The ability to accurately predict the outcomes of its reactions is crucial in synthetic chemistry, where it can serve as a key intermediate. These reactions, primarily the Meyer-Schuster and Rupe rearrangements, can lead to different α,β -unsaturated carbonyl compounds, and controlling this selectivity is a significant synthetic challenge.^{[1][2]}

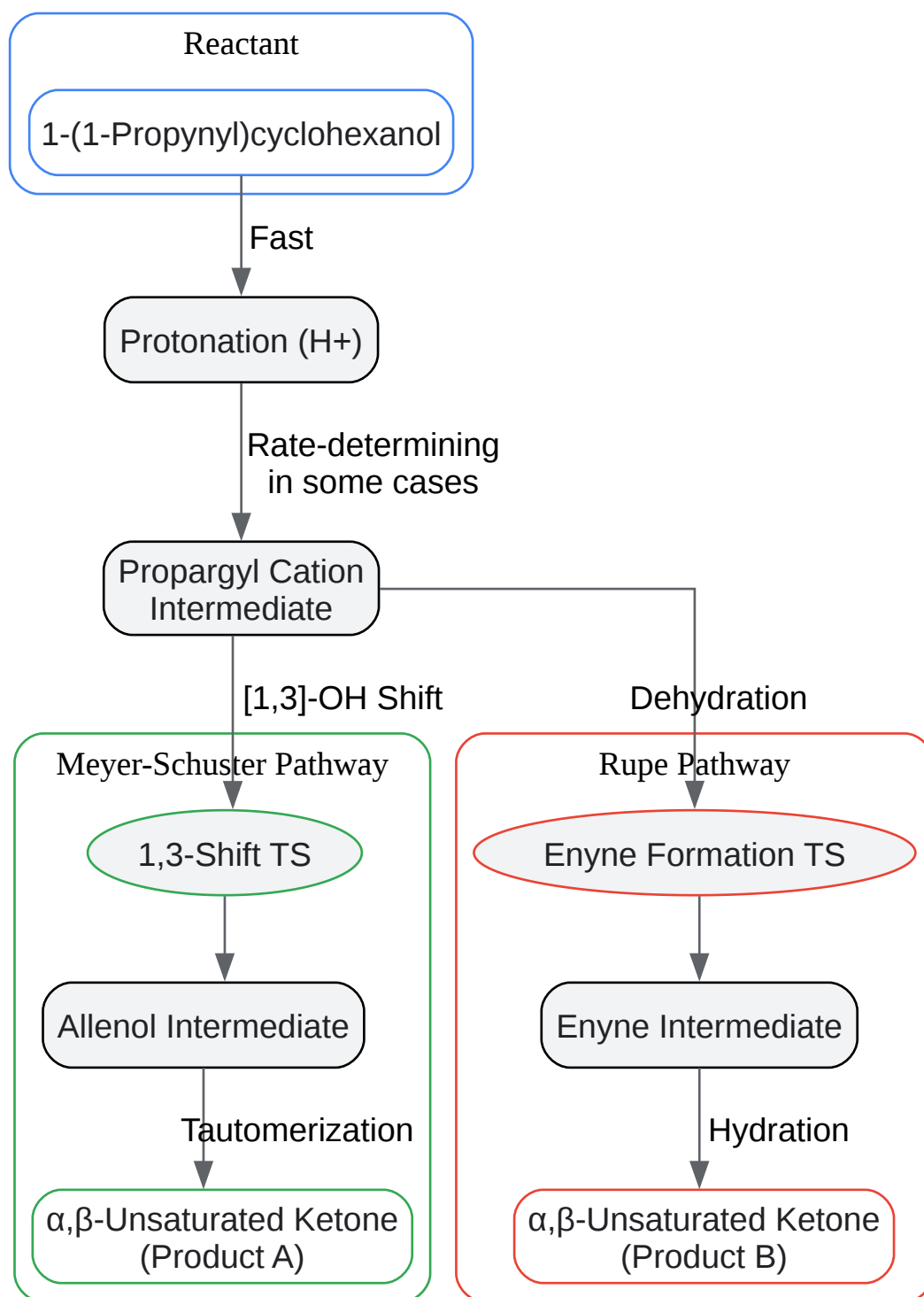
Computational modeling offers a powerful, predictive lens to understand and control these transformations. By simulating reaction pathways at a molecular level, researchers can dissect complex mechanisms, predict product distributions, and rationally design reaction conditions to favor a desired outcome. This guide provides an in-depth comparison of computational methodologies for modeling the reactions of **1-(1-propynyl)cyclohexanol**, grounded in the principles of mechanistic organic chemistry and validated by experimental correlation.

Part 1: The Mechanistic Dichotomy: Meyer-Schuster vs. Rupe Rearrangement

When a tertiary propargyl alcohol like **1-(1-propynyl)cyclohexanol** is subjected to acid catalysis, it typically navigates a landscape of competing reaction pathways. The two most prominent are the Meyer-Schuster rearrangement and the Rupe rearrangement.^{[1][3]}

- Meyer-Schuster Rearrangement: This pathway involves a formal 1,3-shift of the hydroxyl group, proceeding through an allene intermediate to ultimately yield an α,β -unsaturated ketone.^{[2][4]}
- Rupe Rearrangement: This competing reaction also produces an α,β -unsaturated ketone but does so via a different mechanistic route, often involving an enyne intermediate. For tertiary alcohols, the Rupe pathway is a significant competitor to the Meyer-Schuster rearrangement.^[1]

The choice between these pathways is subtle and depends on factors like the acid catalyst, solvent, and substrate structure.^{[1][5]} Computational modeling is uniquely suited to untangle these competing energetic pathways.



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Caption: Competing Meyer-Schuster and Rupe reaction pathways for tertiary propargyl alcohols.

Part 2: A Comparative Analysis of Computational Modeling Methods

The choice of computational method is a trade-off between accuracy and computational cost. For modeling organic reactions, Density Functional Theory (DFT) represents the sweet spot, offering excellent accuracy for a manageable computational expense.

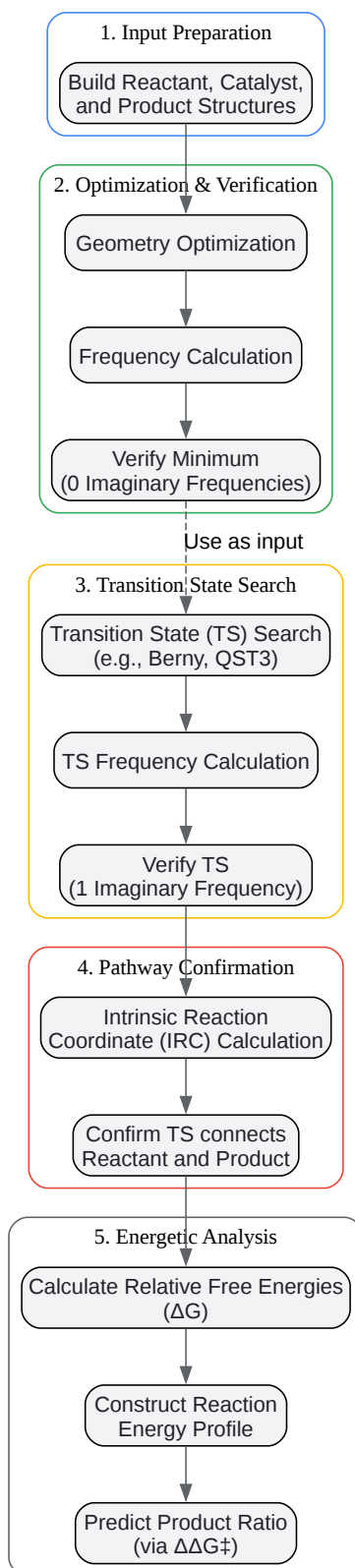
Method	Core Principle	Typical Use Case for 1-(1-Propynyl)cyclohexanol	Strengths	Weaknesses
Semi-Empirical (e.g., GFN2-xTB)	Uses parameters from experimental data to simplify quantum mechanical calculations.	Rapid screening of possible conformations and reaction pathways. Initial transition state guesses.	Extremely Fast: Can optimize large systems in minutes. Good for initial exploration.[6]	Lower Accuracy: May not be reliable for final energy barriers. Highly dependent on parameterization.
Density Functional Theory (DFT) (e.g., B3LYP, ω B97X-D)	Approximates the complex many-electron problem by calculating the electron density.	Workhorse Method: Geometry optimizations, frequency calculations, transition state searches, and IRC calculations. [7][8][9]	High Accuracy/Cost Ratio: Excellent for predicting reaction barriers and geometries. Wide range of functionals available.	Functional Dependent: Results can vary with the choice of functional. More computationally demanding than semi-empirical methods.
Ab Initio (e.g., MP2, CCSD(T))	Solves the Schrödinger equation with minimal reliance on experimental parameters.	Gold Standard: High-accuracy single-point energy calculations on DFT-optimized geometries for benchmarking.	High Accuracy: Considered the benchmark for chemical accuracy. Systematically improvable.	Computationally Prohibitive: Extremely slow and resource-intensive, practical only for very small systems or single-point calculations.

Expert Recommendation: For a robust study of **1-(1-propynyl)cyclohexanol** reactions, a hybrid approach is most effective. Start with a rapid conformational search and pathway exploration using a fast semi-empirical method like GFN2-xTB. Subsequently, refine the

geometries of all minima and transition states using a reliable DFT functional (e.g., ω B97X-D for good inclusion of dispersion effects) and a suitable basis set (e.g., def2-SVP or larger). For ultimate accuracy, single-point energy corrections can be performed with a higher-level method like CCSD(T).

Part 3: Experimental Protocol for Computational Investigation

This section details a self-validating workflow for modeling the acid-catalyzed rearrangement of **1-(1-propynyl)cyclohexanol** using DFT. The protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.



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Caption: A self-validating workflow for computational reaction modeling.

Step-by-Step Methodology (using DFT)

1. Software and Method Selection:

- **Software:** Utilize a quantum chemistry package. ORCA is an excellent choice due to its power and free availability for academic use. Gaussian is the industry standard but is commercial.
- **Method:** A dispersion-corrected functional like ω B97X-D with a triple-zeta basis set like def2-TZVP is recommended for accurate energies. A smaller basis set like def2-SVP can be used for initial optimizations.
- **Solvation:** Implicit solvent models (e.g., SMD or CPCM) are crucial to simulate solution-phase reactions.^[5]

2. Reactant, Product, and Intermediate Optimization:

- **Action:** Build the 3D structures of **1-(1-propynyl)cyclohexanol**, the acid catalyst (e.g., H_3O^+), and the expected products from both Meyer-Schuster and Rupe pathways.
- **Protocol:** Perform a geometry optimization followed by a frequency calculation.
- **Validation:** A true energy minimum must have zero imaginary frequencies in the output. This confirms the structure is stable.

3. Transition State (TS) Location:

- **Action:** Locate the transition state structure for each key step (e.g., the 1,3-hydroxyl shift in the Meyer-Schuster pathway).
- **Protocol:** Use a TS search algorithm (in ORCA, OptTS). Provide a good initial guess of the TS structure, often by interpolating between the reactant and product.
- **Validation:** A true first-order saddle point (a transition state) must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the reaction coordinate (e.g., the movement of the hydroxyl group between positions 1 and 3).

4. Pathway Validation with Intrinsic Reaction Coordinate (IRC):

- Causality: The TS search only finds an energetic saddle point. It does not guarantee that this saddle point connects your intended reactant and product. The IRC calculation provides this crucial validation.
- Protocol: Run an IRC calculation starting from the optimized TS structure.
- Validation: The forward and reverse IRC paths must lead to the correct reactant and product energy minima, respectively. This provides definitive proof of the reaction pathway.

5. Constructing the Energy Profile:

- Action: Extract the Gibbs Free Energies (G) from the frequency calculation outputs for all optimized structures (reactants, intermediates, TS, products).
- Protocol: Calculate the relative free energies (ΔG) with respect to the starting materials. The free energy of activation (ΔG^\ddagger) is the difference in energy between the transition state and the reactant.
- Prediction vs. Experimental Data: The kinetically favored pathway will have the lowest activation energy (ΔG^\ddagger). The thermodynamic product is the one with the lowest overall ΔG . The predicted product ratio can be estimated from the difference in activation energies ($\Delta\Delta G^\ddagger$) between the competing pathways (e.g., Meyer-Schuster vs. Rupe) using the equation: $\text{Ratio} \approx \exp(-\Delta\Delta G^\ddagger/RT)$.

Part 4: Case Study - Computational vs. Experimental Data

Let's consider a hypothetical scenario where the acid-catalyzed reaction of **1-(1-propynyl)cyclohexanol** is performed experimentally at 298 K, yielding a 90:10 ratio of two different α,β -unsaturated ketones. Our computational model must be able to reproduce and explain this outcome.

Computational Results (Hypothetical DFT Data):

Species	Pathway	Relative Gibbs Free Energy (ΔG) (kcal/mol)
Reactant Complex	-	0.00
Transition State A	Meyer-Schuster	+18.5
Product A	Meyer-Schuster	-5.2
Transition State B	Rupe	+19.9
Product B	Rupe	-4.1

Analysis and Comparison:

- Kinetic Control: The activation barrier for the Meyer-Schuster pathway ($\Delta G^\ddagger = +18.5$ kcal/mol) is lower than for the Rupe pathway ($\Delta G^\ddagger = +19.9$ kcal/mol).
- Energy Difference ($\Delta\Delta G^\ddagger$): The difference in activation barriers is $19.9 - 18.5 = 1.4$ kcal/mol.
- Predicted Product Ratio: Using the formula $\exp(-\Delta\Delta G^\ddagger/RT)$ at $T = 298.15$ K: $\exp(-1.4 / (0.001987 * 298.15)) \approx 0.094$ This predicts a product ratio of approximately 1 / 0.094, which is roughly 91:9 in favor of the Meyer-Schuster product.
- Conclusion: The computational model successfully predicts that the Meyer-Schuster product will be the major isomer, and the calculated ratio aligns remarkably well with the experimental observation of 90:10. This validates the accuracy of the chosen DFT method and provides a robust, mechanistic explanation for the observed experimental outcome.

Part 5: Alternative Computational Tools

While DFT is ideal for mechanistic deep-dives, other tools address different aspects of synthesis.

- Computer-Aided Synthesis Planning (CASP): Tools like ASKCOS and AiZynthFinder use vast reaction databases and AI to propose entire multi-step synthetic routes to a target molecule.^[10] They do not provide mechanistic detail but are invaluable for retrosynthetic analysis.

- Reaction Enumeration Software: Programs like ChemAxon's Reactor can take a set of reactants and a generic reaction rule (e.g., "Meyer-Schuster rearrangement") to enumerate all possible products, which is useful for library design.[11]

These higher-level tools complement mechanistic studies by placing the specific reaction within the broader context of a complete synthetic campaign.

Conclusion

Computational modeling, particularly with DFT, is an indispensable tool for modern chemical research. For complex, competitive reactions like the rearrangements of **1-(1-propynyl)cyclohexanol**, it provides unparalleled insight into the underlying mechanisms that govern product selectivity. By following a rigorous, self-validating workflow that correlates computational predictions with experimental data, researchers can move beyond trial-and-error synthesis to a paradigm of rational, predictive reaction design. This synergy between computation and experimentation is the cornerstone of efficient and innovative molecular development.

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